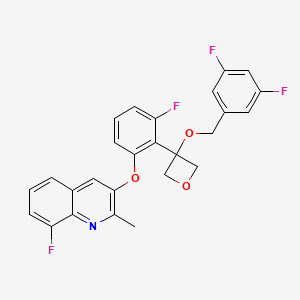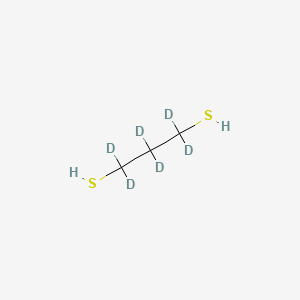
1,3-Propane-d6-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propane-d6-dithiol: is a deuterated form of 1,3-propanedithiol, where the hydrogen atoms are replaced with deuterium. This compound is represented by the molecular formula C3H2D6S2. It is a colorless liquid with a strong, unpleasant odor. The presence of deuterium makes it useful in various scientific applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-dithiol can be synthesized through the reaction of deuterated 1,3-dibromopropane with sodium hydrosulfide in a deuterated solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated 1,3-dibromopropane followed by its reaction with sodium hydrosulfide. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,3-Propane-d6-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide are commonly used.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Propane-d6-dithiol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioacetals and thioethers.
Biology: It is used in studies involving isotopic labeling to trace metabolic pathways.
Medicine: It is used in the synthesis of pharmaceuticals and in drug development studies.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,3-propane-d6-dithiol involves its ability to form strong bonds with metal ions, leading to the formation of chelate rings. This property is utilized in various chemical reactions and industrial applications. The molecular targets include metal ions, and the pathways involved are primarily those related to chelation and substitution reactions.
類似化合物との比較
1,3-Propanedithiol: The non-deuterated form of 1,3-propane-d6-dithiol.
1,2-Ethanedithiol: A similar compound with two sulfur atoms but a shorter carbon chain.
1,4-Butanedithiol: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of deuterium, which makes it particularly useful in isotopic labeling studies. Its chemical properties are similar to those of 1,3-propanedithiol, but the deuterium atoms provide additional stability and distinct spectroscopic characteristics.
特性
分子式 |
C3H8S2 |
|---|---|
分子量 |
114.27 g/mol |
IUPAC名 |
1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
InChIキー |
ZJLMKPKYJBQJNH-NMFSSPJFSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])S)C([2H])([2H])S |
正規SMILES |
C(CS)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


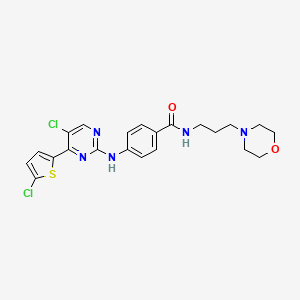
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
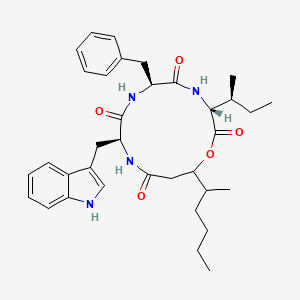
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
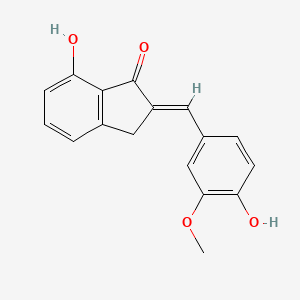
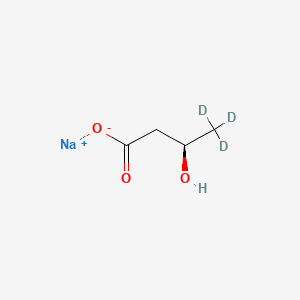
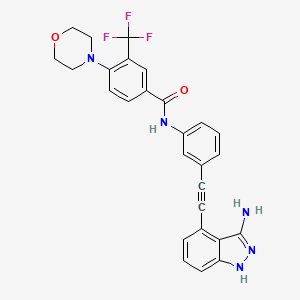
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)
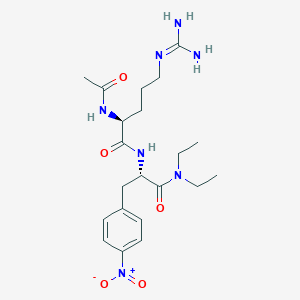

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

